molecular formula C7H11ClO B1601356 2-Chloro-1-cyclopentylethanone CAS No. 932-28-5

2-Chloro-1-cyclopentylethanone

Cat. No. B1601356
CAS RN: 932-28-5
M. Wt: 146.61 g/mol
InChI Key: ZKYWWOXZNCTARW-UHFFFAOYSA-N
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Patent
US07582753B2

Procedure details

To a cold (˜0° C.) solution of K2CO3 (31.2 g, 225 mmol, ) in water (125 mL) was added N, O-dimethylhydroxylamine hydrochloride (10 g, 100 mmol) and toluene (125 mL). The reaction mixture was further cooled to −5° C. and chloroacetyl chloride (10 mL, 125 mmol, )was added slowly under vigorous agitation. The reaction mixture was then warmed to ambient temperature over 45 min and analyzed by GC for completion. The layers were separated and the aqueous layer was extracted with toluene (3×50 mL). The combined organic layers were concentrated to a solid residue. The residue was dissolved in anhydrous THF (200 mL) cooled to ˜0° C. To the reaction mixture was then added a solution of the cyclopentylmagnesium chloride (60 mL, 2M in diethyl ether), drop-wise, maintaining the temperature at less than about 5° C. The resulting solution was then warmed to ambient temperature over a period of ˜1 hr and then slowly quenched into a cold 3N HCl (100 mL, ). The resulting mixture was then aged for ˜30 min. The layers were separated and the aqueous layer extracted with MTBE (50 mL). The combined organic layers were washed with brine (50 mL), dried over MgSO4 and concentrated to dryness to yield the title compound as a crude product, as a yellow liquid.
Name
Quantity
31.2 g
Type
reactant
Reaction Step One
[Compound]
Name
O-dimethylhydroxylamine hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[C:7]1([CH3:13])[CH:12]=[CH:11][CH:10]=CC=1.[Cl:14][CH2:15][C:16](Cl)=[O:17]>O>[Cl:14][CH2:15][C:16]([CH:10]1[CH2:11][CH2:12][CH2:7][CH2:13]1)=[O:17] |f:0.1.2|

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
O-dimethylhydroxylamine hydrochloride
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
125 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to ambient temperature over 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated to a solid residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in anhydrous THF (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ˜0° C
ADDITION
Type
ADDITION
Details
To the reaction mixture was then added a solution of the cyclopentylmagnesium chloride (60 mL, 2M in diethyl ether)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at less than about 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was then warmed to ambient temperature over a period of ˜1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
slowly quenched into a cold 3N HCl (100 mL, )
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with MTBE (50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC(=O)C1CCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.